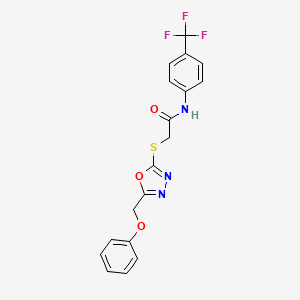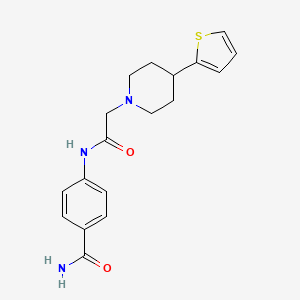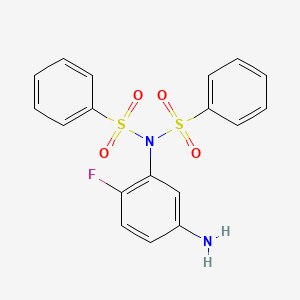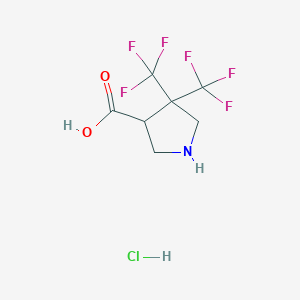
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agricultural chemicals, and material sciences. Its structure features an oxadiazole ring, which is often associated with biological activity and is a common motif in many drug molecules.
Mecanismo De Acción
Target of action
Compounds with a trifluoromethyl group, like “2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide”, often play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity, metabolic stability, and bioavailability .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The specific biochemical pathways affected by the compound would depend on its biological target. If the target is an enzyme, the compound could affect the metabolic pathway that the enzyme is part of .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the trifluoromethyl group can improve the metabolic stability and bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically begins with the preparation of the oxadiazole ring. This is often achieved through the cyclization of hydrazides with appropriate carboxylic acids or their derivatives.
One potential route might involve the reaction of phenylthioacetic acid with hydrazine hydrate, forming the hydrazide intermediate. This is then reacted with a phenoxymethyl ketone in the presence of an oxidizing agent to form the oxadiazole ring.
The acylation of the oxadiazole intermediate with 4-(trifluoromethyl)aniline completes the synthesis.
Industrial Production Methods
Industrial synthesis of this compound would likely employ similar steps but optimized for large-scale production. This could involve using catalytic amounts of reagents, running the reactions under controlled temperatures and pressures, and using continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: The oxadiazole ring can be subject to oxidative cleavage under strong oxidative conditions.
Reduction: Selective reduction reactions could be performed on specific functional groups without affecting the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could be conducted on the phenyl or phenoxymethyl groups.
Common Reagents and Conditions
For oxidation, reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution reactions can be performed using various halogenating agents or under Friedel-Crafts conditions.
Major Products Formed
The primary products depend on the reaction pathway chosen. For example, oxidative cleavage might yield smaller carboxylic acids and nitriles, while substitution reactions would introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Serving as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: As a candidate for bioactive molecule screening due to its structural motifs common in pharmacophores.
Medicine: Potentially as an antimicrobial or anti-inflammatory agent.
Industry: Applications in the development of new materials with specific electronic properties or as a component in agricultural chemicals.
Comparación Con Compuestos Similares
Similar Compounds: 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide, 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide.
Uniqueness: The trifluoromethyl group in 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
This should give you a comprehensive understanding of This compound
Propiedades
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)12-6-8-13(9-7-12)22-15(25)11-28-17-24-23-16(27-17)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQGMRPUXONRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)


![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)




